molecular formula C15H11FN2O B2631560 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-03-1

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2631560
CAS No.: 727652-03-1
M. Wt: 254.264
InChI Key: AUKAWNIZBUOSHU-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde , which reflects its structural components:

  • A imidazo[1,2-a]pyridine core (a fused bicyclic system comprising imidazole and pyridine rings).
  • A 4-fluorophenyl substituent at position 2 of the imidazole ring.
  • A methyl group at position 8 of the pyridine ring.
  • An aldehyde functional group at position 3 of the imidazole ring.

The molecular formula is C15H11FN2O , with a molecular weight of 254.26 g/mol (calculated using PubChem’s atomic mass data). The structural formula is illustrated below:

       O
       ||
       C
      / \
N====C   C(4-FC₆H₄)
     ||   \
C---C     CH₃
 \  /
  N

Table 1: Molecular formula and weight

Component Value
Molecular Formula C15H11FN2O
Molecular Weight 254.26 g/mol
Degree of Unsaturation 11 (indicative of aromatic rings and double bonds)

Crystallographic Data and X-ray Diffraction Studies

Crystallographic data for 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde are not explicitly reported in the available literature. However, X-ray diffraction (XRD) studies on structurally analogous imidazopyridine derivatives provide insights into potential lattice parameters and packing arrangements. For example, cubic Li7La3Zr2O12, a garnet-type compound analyzed via single-crystal XRD, demonstrates how three-dimensional frameworks influence molecular packing. Applied to the target compound, XRD would likely reveal a monoclinic or orthorhombic crystal system due to the planar aromatic rings and polar aldehyde group, which promote directional intermolecular interactions.

Key crystallographic parameters for imidazopyridine derivatives typically include:

  • Space group : P21/c (common for monoclinic systems).
  • Unit cell dimensions : a = 10–12 Å, b = 8–10 Å, c = 15–17 Å.
  • Z-value : 4 (molecules per unit cell).

The absence of specific data underscores the need for targeted crystallographic studies to resolve bond lengths, angles, and torsional conformations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments.

1H NMR (400 MHz, DMSO-d6):

  • Aldehyde proton (H-3): A singlet at δ 9.8–10.2 ppm, characteristic of the deshielded aldehyde proton.
  • Aromatic protons (H-2’–H-6’ on fluorophenyl): Multiplets between δ 7.2–7.9 ppm, with ortho- and meta-protons to fluorine split due to 4J coupling.
  • Pyridine ring protons (H-5, H-6, H-7): Resonances at δ 6.8–8.1 ppm, influenced by ring current effects and conjugation with the imidazole moiety.
  • Methyl group (H-8): A singlet at δ 2.5–2.7 ppm, typical for alkyl groups adjacent to aromatic systems.

13C NMR (100 MHz, DMSO-d6):

  • Aldehyde carbon (C-3): δ 190–195 ppm.
  • Aromatic carbons (C-1’–C-6’): δ 115–165 ppm, with C-4’ (fluorine-substituted) showing a characteristic upfield shift due to electron-withdrawing effects.
  • Imidazopyridine carbons: δ 120–150 ppm, consistent with sp2-hybridized atoms.

Table 2: Predicted NMR chemical shifts

Proton/Carbon δ (ppm) Multiplicity Assignment
H-3 9.8–10.2 Singlet Aldehyde proton
H-2’, H-6’ 7.6–7.9 Doublet Fluorophenyl ortho
H-3’, H-5’ 7.2–7.4 Doublet Fluorophenyl meta
H-5, H-7 6.8–7.1 Multiplet Pyridine ring
H-8 2.5–2.7 Singlet Methyl group
C-3 190–195 - Aldehyde carbon
C-4’ 160–165 - Fluorophenyl C-F
Infrared (IR) and Raman Spectroscopy

IR and Raman spectra highlight functional group vibrations:

IR (KBr, cm-1):

  • C=O stretch (aldehyde): Strong absorption at 1680–1710 cm-1.
  • C-F stretch (fluorophenyl): 1100–1220 cm-1.
  • C-H aromatic stretches: 3000–3100 cm-1.
  • C-N stretches (imidazole): 1350–1450 cm-1.

Raman (cm-1):

  • Ring breathing modes: 600–800 cm-1.
  • Aldehyde C-H bend: 950–1000 cm-1.
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the molecular ion peak at m/z 254.26 (M+), consistent with the molecular formula. Key fragmentation pathways include:

  • Loss of aldehyde group (HCO): m/z 226.22 (M+ – 28).
  • Cleavage of the fluorophenyl ring: m/z 177.08 (C10H9N2+).
  • Methyl group elimination: m/z 239.21 (M+ – 15).

Figure 1: Proposed fragmentation pattern

254.26 (M⁺)  
| → -28 (HCO)  
226.22  
| → -49 (C₃H₃N)  
177.08  

Properties

IUPAC Name

2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKAWNIZBUOSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step procedures. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and efficiency. The process may include the use of continuous flow reactors to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like copper(II) salts for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or toluene.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from electrophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Recent studies have highlighted the compound's potential in antifungal drug development. Structural analogs of this compound have been evaluated for their efficacy against drug-resistant fungal infections, particularly targeting the yeast Candida albicans. Research indicates that compounds with similar structures can inhibit yeast casein kinases, which are crucial for fungal growth and survival. Virtual screening of compound libraries has identified promising candidates with favorable binding energies and stable interactions with the target proteins .

Cancer Therapeutics
The imidazo[1,2-a]pyridine scaffold is recognized for its ability to interact with various biological targets, making it a candidate for cancer therapeutics. Compounds related to 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde have been studied for their anti-proliferative effects on cancer cell lines. The fluorophenyl group enhances the compound's lipophilicity and bioavailability, which is critical for effective drug design .

Material Science

Organic Electronics
The unique electronic properties of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde allow it to be explored as a material in organic electronics. Its ability to participate in electrophilic aromatic substitution reactions makes it suitable for further functionalization and incorporation into organic semiconductors. These materials are pivotal in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Synthetic Intermediate

Building Block in Organic Synthesis
This compound serves as an important synthetic intermediate in the preparation of more complex molecules. Its reactive aldehyde functional group can be utilized in various chemical reactions, including condensation reactions and nucleophilic additions. This versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings
Study 1Antifungal ActivityIdentified compounds similar to 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde that inhibit Candida albicans growth by targeting yeast casein kinases.
Study 2Cancer TherapeuticsEvaluated anti-proliferative effects on various cancer cell lines; compounds demonstrated significant activity against specific cancer types.
Study 3Organic ElectronicsInvestigated the use of this compound in OLEDs; showed promising results in enhancing device efficiency through structural modifications.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the imidazo[1,2-a]pyridine core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazo[1,2-a]pyridine-3-carbaldehydes

Table 1: Key Structural Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key References
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde 4-Fluorophenyl (2), Methyl (8) C₁₅H₁₁FN₂O 266.26 727652-03-1
2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde 4-Methoxyphenyl (2), Methyl (8) C₁₆H₁₄N₂O₂ 266.30 820245-78-1
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Chlorophenyl (2) C₁₄H₉ClN₂O 256.69 -
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde 4-Methoxyphenyl (2), Nitro (6) C₁₅H₁₁N₃O₃ 293.27 -

Key Observations :

  • Positional Isomerism : The methyl group at position 8 (target compound) versus position 6 (e.g., 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde) may influence steric interactions and binding affinity in biological systems .
  • Functional Group Diversity : The nitro group in 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde increases polarity and reactivity, making it suitable for nucleophilic substitution reactions .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data for Selected Analogs
Compound Name IR (cm⁻¹) MS (m/z) NMR Highlights
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde Not reported Not reported Not reported
IP-8 (2-(4-Fluorophenyl)-6-methyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine) 3082 (C-H), 1614 (C=N) 309 [M]+ δ 2.4 (CH₃), 7.3–8.1 (aromatic H)
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde 1700 (C=O), 1520 (NO₂) Not reported δ 3.9 (OCH₃), 8.5 (NO₂-related H)

Analysis :

  • The absence of a formyl group in IP-8 simplifies its IR spectrum compared to carbaldehyde derivatives.
  • Nitro-substituted analogs exhibit distinct IR peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Biological Activity

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS Number: 727652-03-1) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is C15H11FN2O, with a molecular weight of 254.26 g/mol. The compound features a fluorophenyl group and an imidazo[1,2-a]pyridine scaffold, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H11FN2O
Molecular Weight254.26 g/mol
CAS Number727652-03-1
Purity>95%

Imidazo[1,2-a]pyridines are known to interact with various biological targets and pathways. The specific mechanisms through which 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects include:

  • Enzyme Inhibition : This compound has been identified as a potent inhibitor of p38 MAP kinase, an important enzyme in inflammatory responses. Inhibition of this kinase can lead to decreased production of pro-inflammatory cytokines such as TNFα and IL-6, making it a candidate for treating autoimmune diseases .
  • Radical Reactions : The compound may also undergo radical reactions through transition metal catalysis or metal-free oxidation processes, which can facilitate its functionalization and enhance its biological properties.

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde have significant anti-inflammatory effects. For instance, studies have shown that p38 MAPK inhibitors can effectively reduce cytokine production in models of arthritis, suggesting therapeutic potential for inflammatory conditions .

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been explored for their anticancer properties. The presence of the fluorophenyl group in this compound may enhance its ability to inhibit cancer cell proliferation through modulation of signaling pathways associated with tumor growth and metastasis.

Case Studies

Several studies have evaluated the biological activity of related compounds within the imidazo[1,2-a]pyridine class:

  • In Vivo Studies : A study on p38 MAPK inhibitors demonstrated that structural modifications could lead to improved pharmacokinetic profiles while maintaining high potency against cytokine production in vivo .
  • Structure-Activity Relationship (SAR) Analysis : SAR studies have highlighted the importance of specific substituents on the imidazo[1,2-a]pyridine scaffold for enhancing biological activity. For example, modifications at the nitrogen and carbon positions significantly affect the inhibitory potency against various enzymes and cellular pathways .

Q & A

Q. What synthetic routes are optimal for preparing 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how do reaction conditions affect yield?

The compound can be synthesized via Vilsmeier-Haack formylation, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) act as formylating agents. For example, a reflux in chloroform with POCl₃/DMF for 8 hours yielded the carbaldehyde derivative after vacuum evaporation . Alternatively, phosphoryl trichloride (POCl₃) in DMF at 353 K for 5 hours under TLC monitoring achieved similar results, with purification via silica gel chromatography . Key variables include reaction time, temperature, and solvent choice (e.g., chloroform vs. ethyl acetate/petroleum ether for crystallization).

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

  • NMR : ¹H and ¹³C NMR are critical for confirming substituent positions and aromaticity. For example, imidazo[1,2-a]pyridine derivatives show characteristic shifts for methyl (δ ~2.5 ppm) and aldehyde protons (δ ~9.8–10.2 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight accuracy (e.g., ±0.5 ppm deviation) .
  • Chromatography : Use high-resolution RP-HPLC columns (e.g., Chromolith®) for purity analysis, especially when assessing intermediates for pharmacological screening .

Q. How should researchers handle safety risks associated with this compound during synthesis?

Adopt protocols for corrosive reagents (e.g., POCl₃):

  • Use fume hoods and PPE (gloves, goggles).
  • Follow storage guidelines (P401–P413): Store in airtight containers at 2–8°C, away from moisture .
  • Emergency measures: Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in downstream functionalization?

Density Functional Theory (DFT) calculations can model electrophilic substitution patterns at the aldehyde position. For example, compare frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack. This aligns with studies on analogous imidazo[1,2-a]pyridine carbaldehydes, where electron-withdrawing groups (e.g., 4-fluorophenyl) enhance aldehyde reactivity .

Q. What strategies resolve contradictions in reported yields for imidazo[1,2-a]pyridine formylation reactions?

Discrepancies in yields (e.g., 51% in some cases vs. higher yields in others ) may arise from:

  • Purity of starting materials : Ensure 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine is anhydrous.
  • Workup procedures : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) and crystallization solvents .
  • Catalyst traces : Metal impurities (e.g., from equipment) can alter reaction pathways. Use inductively coupled plasma mass spectrometry (ICP-MS) to screen for contaminants .

Q. How can crystallography elucidate the compound’s solid-state behavior and intermolecular interactions?

Single-crystal X-ray diffraction (as in ) reveals packing motifs and hydrogen-bonding networks. For example, the aldehyde oxygen may form C–H···O interactions with adjacent methyl or fluorophenyl groups, influencing solubility and stability. Compare with structurally related compounds (e.g., 2-(4-chlorophenyl) analogs ) to identify halogen-dependent trends.

Q. What interdisciplinary approaches integrate this compound into chemical biology studies?

  • Targeted drug discovery : Screen against kinase or protease targets using fluorescence polarization assays.
  • Proteolysis-targeting chimeras (PROTACs) : Functionalize the aldehyde group to link E3 ligase ligands, enabling protein degradation studies .
  • Metabolic labeling : Modify the methyl group with isotopic labels (¹³C or ²H) for tracing in cellular uptake experiments .

Methodological Guidance

8. Designing experiments to study substituent effects on bioactivity:

  • Comparative synthesis : Prepare analogs with varying substituents (e.g., 4-chlorophenyl, isobutylphenyl ) using parallel reaction setups.
  • Bioassays : Test against disease-specific models (e.g., Pfmrk inhibitors for malaria ) while controlling for lipophilicity (LogP) and solubility (via shake-flask method).

9. Addressing spectral overlaps in complex reaction mixtures:

  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping peaks in crowded regions (e.g., aromatic protons).
  • LC-MS/MS : Couple liquid chromatography with tandem mass spectrometry to distinguish isobaric intermediates .

10. Aligning research with theoretical frameworks in heterocyclic chemistry:
Link studies to conceptual models like Hammett σ constants (for electronic effects of fluorophenyl groups) or frontier molecular orbital theory (for regioselectivity in electrophilic substitutions) .

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